molecular formula C4H8ClNO5 B2642875 (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride CAS No. 1848942-27-7

(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride

Cat. No.: B2642875
CAS No.: 1848942-27-7
M. Wt: 185.56
InChI Key: CNSCFTFKMPWXOF-FCIMFNEVSA-N
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Description

(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and its potential applications in medicinal chemistry. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride typically involves the stereoselective reduction of corresponding keto acids or the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of enantioselective hydrogenation of keto acids using chiral catalysts under mild conditions .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high selectivity and efficiency. Enzymatic resolution of racemic mixtures or the use of genetically engineered microorganisms to produce the desired stereoisomer are common strategies .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, maintaining the stereochemistry.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing its chemical versatility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other chiral catalysts.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products depend on the specific reaction conditions but often include various substituted amino acids and hydroxyl derivatives .

Scientific Research Applications

(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific enzymes and receptors. It can act as an inhibitor or activator, depending on the target. The molecular targets often include enzymes involved in amino acid metabolism and neurotransmitter pathways. The exact mechanism involves binding to the active site of the enzyme, altering its activity .

Comparison with Similar Compounds

  • (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
  • (2S,3R)-3-methylglutamic acid
  • (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Uniqueness: (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its analogs. Its ability to selectively interact with enzymes and receptors makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H/t1-,2+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSCFTFKMPWXOF-FCIMFNEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@H](C(=O)O)O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848942-27-7
Record name (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride
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